An In-depth Technical Guide to Stigmastan-3,5-diene: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Stigmastan-3,5-diene: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmastan-3,5-diene is a steroidal hydrocarbon of significant interest in the fields of food chemistry, natural product analysis, and potentially, pharmacology. It is not typically found in native vegetable oils but is formed from the dehydration of β-sitosterol during industrial refining processes involving high temperatures and acidic conditions.[1] Consequently, its presence serves as a crucial marker for detecting the adulteration of virgin olive oil with refined oils.[1] Beyond its role as a process indicator, preliminary research suggests that stigmastan-3,5-diene may possess noteworthy biological activities, including antioxidant, anti-inflammatory, and cholesterol-lowering properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and biological activities of stigmastan-3,5-diene.
Chemical Structure and Identification
Stigmastan-3,5-diene is a tetracyclic triterpenoid (B12794562) with a characteristic cholestane-type nucleus. The defining feature of its structure is the conjugated diene system located at the 3rd and 5th positions of the steroid A and B rings.
| Identifier | Value |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene[2] |
| CAS Number | 4970-37-0[3] |
| Molecular Formula | C₂₉H₄₈[3] |
| Molecular Weight | 396.7 g/mol [3] |
| SMILES | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C">C@HC(C)C[2] |
| InChI Key | ICCTZARHLGPHMT-BPIBQTEVSA-N[2] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of stigmastan-3,5-diene are summarized in the table below. These properties are a combination of experimentally derived and computationally predicted values.
| Property | Value | Source |
| XLogP3-AA | 10.6 | PubChem[2] |
| Kovats Retention Index (non-polar column) | 2718.6 | PubChem[2] |
| Topological Polar Surface Area | 0 Ų | PubChemLite[4] |
| Complexity | 638 | PubChemLite[4] |
Spectroscopic Data:
| Technique | Key Features and Observations |
| ¹H NMR (CDCl₃) | Signals in the δ 5.0-5.6 ppm range corresponding to the olefinic protons of the conjugated diene system. The upfield region is characterized by numerous aliphatic proton signals from the steroid core and the side chain. |
| ¹³C NMR (CDCl₃) | Resonances for the sp² hybridized carbons of the diene system are observed in the downfield region, while the sp³ hybridized carbons of the steroid nucleus and side chain appear in the upfield region. |
| Mass Spectrometry (EI) | A prominent molecular ion peak [M]⁺ at m/z 396. A characteristic fragmentation pattern includes a high-intensity peak at m/z 255, resulting from the loss of the C-17 side chain.[2] |
| Infrared (IR) Spectroscopy | C-H stretching vibrations for the alkene (=C-H) are observed just above 3000 cm⁻¹. The C=C stretching vibration of the conjugated diene system is typically found around 1650 cm⁻¹. |
Experimental Protocols
Synthesis of Stigmastan-3,5-diene from β-Sitosterol
The primary method for synthesizing stigmastan-3,5-diene is through the acid-catalyzed dehydration of β-sitosterol.[1]
Materials:
-
β-sitosterol
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High-boiling point, non-polar solvent (e.g., toluene (B28343) or xylene)
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Strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate (B86663)
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Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
Reactant Preparation: Dissolve β-sitosterol in a suitable high-boiling point, non-polar solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Collect and analyze fractions by TLC to isolate pure stigmastan-3,5-diene.
Analysis of Stigmastan-3,5-diene in Vegetable Oils by GC-FID
This protocol is based on the official methods for detecting refined oils in virgin olive oil.[1]
Materials:
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Oil sample
-
Internal standard solution (e.g., cholesta-3,5-diene (B1217053) in hexane)
-
2 M ethanolic potassium hydroxide (B78521) solution
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n-hexane
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Ethanol/water (1:1) solution
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Saponification: Weigh approximately 20 g of the oil sample and add a known amount of the internal standard. Add 75 mL of 2 M ethanolic potassium hydroxide and reflux for 1 hour.
-
Extraction: After cooling, add distilled water and extract the unsaponifiable matter three times with n-hexane.
-
Washing: Wash the combined hexane extracts with an ethanol/water solution until neutral.
-
Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness.
-
Column Chromatography: Fractionate the unsaponifiable matter on a silica gel column to isolate the steroidal hydrocarbon fraction.
-
GC-FID Analysis: Analyze the isolated fraction using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column. Quantify stigmastan-3,5-diene based on the peak area relative to the internal standard.
Biological Activities and Signaling Pathways
While research is ongoing, preliminary evidence suggests that stigmastan-3,5-diene may exhibit several biological activities.
Anti-inflammatory Activity
Limited research indicates that stigmastan-3,5-diene may possess anti-inflammatory properties. A study has shown its anti-inflammatory activity in lipopolysaccharide (LPS)-induced macrophages.[3] The mechanism of action is likely related to the modulation of inflammatory signaling pathways. Phytosterols (B1254722), such as the structurally related stigmasterol (B192456), have been shown to attenuate inflammatory responses by inhibiting the NF-κB and NLRP3 signaling pathways.[5] It is plausible that stigmastan-3,5-diene exerts its anti-inflammatory effects through a similar mechanism, by reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a general method for assessing the anti-inflammatory effects of stigmastan-3,5-diene on LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Stigmastan-3,5-diene stock solution (in DMSO)
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of stigmastan-3,5-diene for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibitory effect of stigmastan-3,5-diene on the production of NO and pro-inflammatory cytokines.
Cholesterol-Lowering Potential
Phytosterols are known to lower cholesterol levels by inhibiting its absorption in the intestine.[6] The primary mechanism is the competition with cholesterol for solubilization into mixed micelles, which are necessary for absorption. Additionally, some phytosterols may influence the activity of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol uptake.[7][8] Stigmastan-3,5-diene, as a phytosterol derivative, is hypothesized to share this cholesterol-lowering potential.
Visualizations
Caption: Acid-catalyzed dehydration of β-sitosterol to form stigmastan-3,5-diene.
Caption: Experimental workflow for the analysis of stigmastan-3,5-diene.
References
- 1. benchchem.com [benchchem.com]
- 2. Stigmasta-3,5-diene | C29H48 | CID 13783149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Stigmasta-3,5-diene | 4970-37-0 [smolecule.com]
- 4. PubChemLite - Stigmasta-3,5-diene (C29H48) [pubchemlite.lcsb.uni.lu]
- 5. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stigmasterol reduces plasma cholesterol levels and inhibits hepatic synthesis and intestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of dietary stigmasterol and oxidised stigmasterol on cholesterol absorption and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
